molecular formula C16H20N2O4S2 B2773454 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide CAS No. 1351614-42-0

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide

Cat. No.: B2773454
CAS No.: 1351614-42-0
M. Wt: 368.47
InChI Key: KOHNDQSQIMWBLK-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a hydroxy-thiophenyl-propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Hydroxy-Thiophenyl-Propyl Side Chain: The hydroxy-thiophenyl-propyl side chain can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with 2-bromo-2-(thiophen-2-yl)propan-1-ol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and thiophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(pyridin-2-yl)propyl)benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide, identified by its CAS number 2380192-65-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O4S2C_{21}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of 430.5 g/mol. The structure includes a benzamide core, a dimethylsulfamoyl group, and a hydroxy-thiophene moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22N2O4S2C_{21}H_{22}N_{2}O_{4}S_{2}
Molecular Weight430.5 g/mol
CAS Number2380192-65-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzamide Core: Reaction of benzoyl chloride with an appropriate amine.
  • Introduction of Dimethylsulfamoyl Group: Sulfonation using dimethylsulfamoyl chloride.
  • Attachment of Hydroxy-Thiophene Moiety: Nucleophilic substitution to introduce the hydroxyethyl chain.

These synthetic routes can be optimized for yield and purity in laboratory settings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The presence of the hydroxy group and aromatic rings allows for hydrogen bonding and π-π interactions, enhancing binding affinity.

Pharmacological Effects

Recent studies have indicated several pharmacological effects:

  • Antimicrobial Activity: Preliminary bioassays have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Insecticidal Properties: Certain analogs have demonstrated larvicidal activity against mosquito larvae, with some compounds achieving up to 100% mortality at concentrations as low as 10 mg/L .
  • Fungicidal Activity: Compounds similar in structure have shown inhibitory effects against fungal pathogens, indicating potential agricultural applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Larvicidal Activity: A series of benzamide derivatives were tested for their effectiveness against mosquito larvae, revealing that specific substitutions significantly enhance larvicidal potency .
    Compound IDConcentration (mg/L)Larvicidal Activity (%)
    7a10100
    7f1090
    7h5085
  • Fungicidal Efficacy Against Botrytis cinerea: Research highlighted that certain benzamide derivatives exhibited better inhibitory activity than established fungicides like fluxapyroxad .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-16(20,14-5-4-10-23-14)11-17-15(19)12-6-8-13(9-7-12)24(21,22)18(2)3/h4-10,20H,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHNDQSQIMWBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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